Welcome to the BenchChem Online Store!
molecular formula C7H8N2O3 B8391258 3,5-Diamino-4-hydroxybenzoic acid

3,5-Diamino-4-hydroxybenzoic acid

Cat. No. B8391258
M. Wt: 168.15 g/mol
InChI Key: UUXPXRUNAICQMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05514676

Procedure details

3,5-Dinitro-4-hydroxybenzoic acid (Aldrich) (4.56 g, 20 mmole) was dissolved in glacial acetic acid (25ml) and 10% Pd/C (15 mg) was added. The mixture was hydrogenated under hydrogen gas at 60 psi at 60° C. for 4 hours. It was then filtered through a celit pad and evaporated to dryness. The residue was crystallized from water to give 3,5-diamino-4-hydroxybenzoic acid (2.35g, 70%), m.p. 205° C. (lit ref., Simandi et al., Hungarian Patent 53602-A2-901128 (1990), m.p. 205° C.).
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([N+:14]([O-])=O)[C:12]=1[OH:13])[C:7]([OH:9])=[O:8])([O-])=O>C(O)(=O)C.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([NH2:14])[C:12]=1[OH:13])[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
4.56 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1O)[N+](=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
It was then filtered through a celit pad
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC=1C=C(C(=O)O)C=C(C1O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.